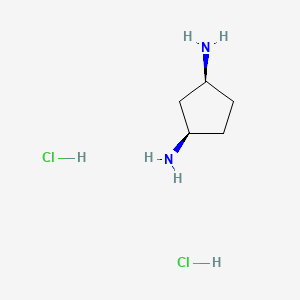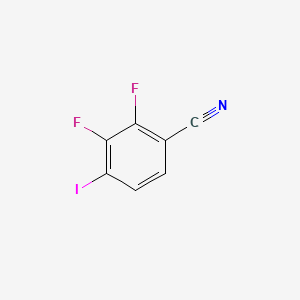
2-Amino-2,3-dihydro-1H-isoindol-1-on-Hydrochlorid
Übersicht
Beschreibung
“2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” is a chemical compound with the CAS Number: 1690144-21-8. It has a molecular weight of 226.71 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
The synthesis of isoindoline derivatives, which includes “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride”, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” is represented by the InChI code: 1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m0./s1 . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), a hydrogen atom (H), and a carbon atom © in the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” include a molecular weight of 226.71 . It is a powder that is stored at 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, wie beispielsweise 2-Amino-2,3-dihydro-1H-isoindol-1-on-Hydrochlorid, wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen mit dem Indol-Kern haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt, was auf einen potenziellen Einsatz in der Entwicklung von antiviralen Medikamenten hindeutet .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Indol-Derivaten ist signifikant aufgrund ihrer Fähigkeit, biochemische Pfade zu modulieren, die an Entzündungen beteiligt sind. Dies macht sie wertvoll für die Forschung nach neuen entzündungshemmenden Wirkstoffen .
Krebsforschung
Es wurde festgestellt, dass Indol-Verbindungen krebshemmende Aktivitäten besitzen. Ihre Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie zu Kandidaten für die Entwicklung neuer Chemotherapeutika .
HIV-Forschung
Die strukturelle Komplexität von Indol-Derivaten ermöglicht ihre Verwendung bei der Suche nach neuen anti-HIV-Medikamenten. Ihre Interaktion mit viralen Komponenten kann zur Entwicklung neuartiger Inhibitoren führen .
Antioxidative Eigenschaften
Der Indol-Kern ist mit antioxidativen Eigenschaften verbunden, die entscheidend sind, um oxidativen Stress in Zellen zu bekämpfen. Diese Anwendung ist wichtig bei der Erforschung von Krankheiten, bei denen oxidativer Stress ein beitragender Faktor ist .
Antibakterielle und Antituberkulose-Aktivitäten
Indol-Derivate haben vielversprechende Ergebnisse in Bezug auf antibakterielle und antituberkulose Aktivitäten gezeigt. Ihre Wirksamkeit gegen Mycobacterium tuberculosis und andere Bakterienstämme wird für neue Behandlungsmöglichkeiten erforscht .
Antidiabetisches Potenzial
Die Forschung zu den antidiabetischen Wirkungen von Indol-Derivaten ist im Gange. Ihr Einfluss auf Stoffwechselwege könnte zu neuen Ansätzen im Diabetesmanagement führen .
Antimalaria-Aktivität
Der Kampf gegen Malaria hat zur Erforschung von Indol-Derivaten als potenziellen Antimalaria-Wirkstoffen geführt. Ihre Wirksamkeit bei der Hemmung des Wachstums von Plasmodium-Arten ist ein zentrales Forschungsgebiet .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. This receptor plays a crucial role in various cellular functions, including cell adhesion, proliferation, differentiation, migration, and matrix remodeling .
Mode of Action
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride interacts with DDR1 by binding to it . This binding suppresses the kinase activity of DDR1 . The compound inhibits DDR1 signaling induced by collagen and the process of epithelial-mesenchymal transition .
Biochemical Pathways
The inhibition of DDR1 by 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride affects various biochemical pathways. Primarily, it impacts the collagen-induced DDR1 signaling pathway . By inhibiting this pathway, the compound can suppress the epithelial-mesenchymal transition, a critical process in cancer progression .
Result of Action
The result of the action of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is the potent inhibition of DDR1 signaling and epithelial-mesenchymal transition . This inhibition can suppress the colony formation of pancreatic cancer cells . The compound has also shown promising therapeutic efficacy in in vivo models of pancreatic cancer .
Biochemische Analyse
Biochemical Properties
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with ubiquitin E3 ligase cereblon, which induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These interactions are essential for its immunomodulatory and antitumor effects.
Cellular Effects
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to possess pleiotropic antitumor effects, making it useful in the treatment of multiple myeloma and myelodysplastic syndrome . These effects are mediated through its interactions with transcription factors and other cellular proteins.
Molecular Mechanism
The molecular mechanism of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors . This degradation process is crucial for its therapeutic effects, as it modulates the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein activity.
Dosage Effects in Animal Models
The effects of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of specific enzymes . These interactions are essential for its biochemical and therapeutic effects, as they influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-amino-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAQTSNCMFWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


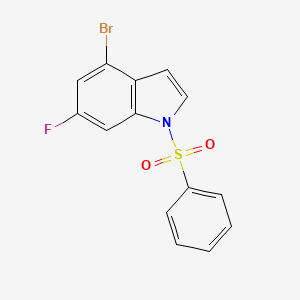
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)

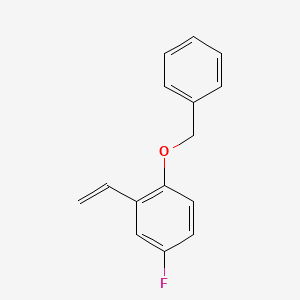
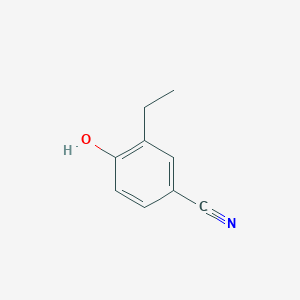


![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)

